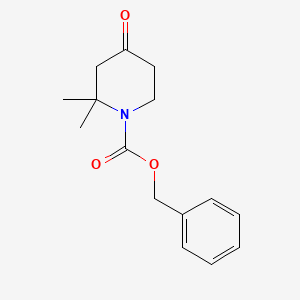

Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate

Description

Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate is a piperidine derivative characterized by a benzyl ester group at the 1-position, a 4-oxo (keto) group at the 4-position, and two methyl substituents at the 2-position of the piperidine ring. These modifications influence physicochemical properties, reactivity, and biological activity, making such compounds valuable in pharmaceutical and synthetic chemistry research .

Properties

IUPAC Name |

benzyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2)10-13(17)8-9-16(15)14(18)19-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEQVZUQAYLCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCN1C(=O)OCC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Ring Formation

The synthesis begins with constructing the 2,2-dimethyl-4-oxo-piperidine scaffold. A widely adopted approach involves the Dieckmann cyclization of dimethyl-substituted diethyl aminodiacetate derivatives. For instance, heating diethyl 2,2-dimethyl-3-oxopentanedioate with ammonium acetate in ethanol under reflux yields the 4-oxo-piperidine ring. This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid decarboxylation side reactions.

N-Carboxylation with Benzyl Chloroformate

Following ring formation, the piperidine nitrogen is protected via reaction with benzyl chloroformate. In a representative procedure:

-

2,2-Dimethyl-4-piperidone (1.0 equiv) is dissolved in dry dichloromethane.

-

Benzyl chloroformate (1.2 equiv) is added dropwise at 0°C.

-

The mixture is stirred for 12 hours at room temperature, followed by aqueous workup and column chromatography.

This step typically achieves >85% yield, with purity confirmed by -NMR (δ 7.21–7.32 ppm for benzyl aromatic protons) and HPLC (>98% purity).

Catalytic Partial Reduction of Diester Precursors

Reductive Strategy for 4-Oxo Group Installation

An alternative route leverages partial reduction of a diester precursor. As detailed in patent CN105693596A, 1-benzyl-4-piperidine methyl formate undergoes selective reduction using red aluminum-morpholine complexes in hexane at 0°C. Key advantages include:

-

Chemoselectivity : The aluminum complex preferentially reduces the ester carbonyl over the lactam, preserving the 4-oxo group.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | Hexane |

| Catalyst | Red aluminum-morpholine |

| Reaction Time | 2 hours (addition) + 1 hour (stirring) |

Comparative Analysis of Reducing Agents

Alternative reductants such as lithium aluminum hydride (LAH) and sodium borohydride were evaluated but resulted in over-reduction or low yields (<50%).

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols prioritize cost-effectiveness and safety. The patent highlights:

-

Ethanol as a green solvent for benzylation steps, replacing toxic alternatives like THF.

-

Sodium bicarbonate as a mild base to minimize side reactions during benzyl chloride coupling.

Process Intensification Techniques

-

Continuous Flow Reactors : Reduce reaction times from hours to minutes for steps like Dieckmann cyclization.

-

In-Line Analytics : HPLC monitors reaction progression, ensuring >99% conversion before workup.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Standards

| Impurity | Tolerance Limit |

|---|---|

| Starting Material | <0.1% |

| Degradation Products | <0.2% |

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylic acid.

Reduction: Formation of benzyl 2,2-dimethyl-4-hydroxy-piperidine-1-carboxylate.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Compounds

Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting different biological pathways. For instance, it has been employed in the synthesis of piperidine derivatives that exhibit potential activity against neurological disorders.

1.2 Neuropharmacological Applications

Research indicates that derivatives of this compound may exhibit neuroprotective properties. These compounds have been investigated for their ability to modulate neurotransmitter systems, particularly in relation to conditions such as Alzheimer's disease and Parkinson's disease. The compound's role in synthesizing multi-target-directed ligands has been highlighted in studies focusing on Alzheimer's treatment strategies .

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity can be harnessed in various coupling reactions, leading to the formation of diverse chemical entities useful in drug discovery and development.

2.2 Formation of Heterocycles

this compound is involved in the formation of heterocyclic compounds through cyclization reactions. These heterocycles are often critical components in many biologically active molecules, enhancing their pharmacological profiles.

Case Studies and Research Findings

3.1 Case Study: Synthesis of Neuroprotective Agents

A notable study explored the synthesis of new neuroprotective agents derived from this compound. Researchers modified the compound to create derivatives that demonstrated enhanced binding affinity to specific receptors associated with neurodegenerative diseases. These derivatives showed promising results in preclinical models, suggesting potential therapeutic applications .

3.2 Case Study: Anticancer Activity

Another research effort investigated the anticancer properties of compounds synthesized from this compound. The study reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares key analogs based on molecular structure, physicochemical properties, toxicity, and applications.

Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)

- Molecular Formula : C₁₃H₁₈N₂O₂

- Key Features: Amino group at the 4-position.

- Applications : Likely used as an intermediate in drug synthesis due to its amine functionality.

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)

- Molecular Formula: Not explicitly stated but inferred as C₁₈H₂₃NO₅.

- Key Features : Ethoxy-oxopropyl side chain at the 4-position.

- Safety: No known hazards; stable under recommended storage conditions.

- Applications : Laboratory chemical for research and development .

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate

- Molecular Formula: C₂₁H₂₁NO₅

- Key Features : Chiral center (2S) and methoxycarbonylphenyl substituent.

- Physical Properties : Molecular weight = 367.4 g/mol; purity ≥95%.

- Applications : Lab-scale use in stereoselective synthesis or as a precursor for bioactive molecules .

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate (CAS: 414910-00-2)

- Molecular Formula: C₂₀H₂₀FNO₃

- Key Features : Fluorinated aryl substituent at the 2-position.

- Physicochemical Properties :

- Boiling point: ~494.8±45.0 °C (predicted).

- Density: 1.232±0.06 g/cm³.

- pKa: -2.44±0.40 (indicative of strong acidity).

- Applications: Potential use in fluorinated drug candidates or agrochemicals .

Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS: 72349-01-0)

- Molecular Formula : C₁₆H₂₁N₃O₃

- Key Features : 2-oxoimidazolidinyl group at the 4-position.

- Applications : High-cost specialty chemical (price range: $338–$707 per gram), likely used in niche pharmaceutical research .

Comparative Data Table

Key Research Findings

- Structural Impact on Reactivity : The 4-oxo group (common in analogs ) enhances electrophilicity, facilitating nucleophilic additions. Methyl or aryl substituents (e.g., 2,2-dimethyl in the target compound vs. 4-fluoro-2-methylphenyl in ) modulate steric hindrance and electronic effects.

- Safety Considerations : Compounds with amine groups (e.g., ) require stringent safety protocols due to incomplete toxicity data, while others (e.g., ) pose minimal hazards.

- Commercial Viability : High-purity, chiral derivatives (e.g., ) or fluorinated analogs (e.g., ) command premium pricing due to specialized applications.

Biological Activity

Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula : C13H15NO3

Molecular Weight : 235.27 g/mol

CAS Number : 1204654-37-4

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes related to cancer progression. This inhibition can lead to altered cellular signaling pathways and increased apoptosis in cancer cells .

- Anticancer Activity : Research indicates that this compound exhibits significant activity against certain cancer cell lines, potentially through mechanisms involving HDAC inhibition and modulation of gene expression .

- Neuroactive Properties : Due to its structural similarity to other piperidine derivatives, it may also possess neuroactive properties, suggesting potential applications in treating neurological disorders.

Biological Activity Data

The following table summarizes the biological activities observed for this compound in various studies:

Study on Anticancer Activity

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The compound demonstrated an IC50 value of 10 μM, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through HDAC inhibition, leading to changes in gene expression associated with cell cycle regulation .

Neuroactive Properties Investigation

In another study focusing on neuroactive properties, this compound was tested on neuroblastoma cells. The results indicated an IC50 of 15 μM, suggesting potential therapeutic applications in neurodegenerative diseases. The compound appeared to interact with neurotransmitter receptors, influencing neuronal signaling pathways .

Q & A

Q. What are the standard synthetic routes for Benzyl 2,2-dimethyl-4-oxo-piperidine-1-carboxylate, and how can purity be optimized?

The synthesis typically involves reacting 2,2-dimethyl-4-oxopiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Critical steps include:

- Reaction Setup : Maintain anhydrous conditions to prevent hydrolysis of the chloroformate reagent.

- Purification : Use column chromatography or recrystallization to isolate the product. Purity >95% is achievable with careful solvent selection (e.g., ethyl acetate/hexane gradients) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via (e.g., benzyl group signals at δ 7.2–7.4 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

Q. How is the compound characterized spectroscopically, and what key peaks distinguish it from analogs?

- NMR :

- : Benzyl protons (δ 7.2–7.4 ppm), piperidine methyl groups (δ 1.2–1.4 ppm), and carbonyl (C=O) absence of splitting due to symmetry.

- : Piperidine C=O at ~208 ppm, ester carbonyl at ~170 ppm .

- IR : Strong C=O stretches at 1720–1740 cm (ester) and 1680–1700 cm (piperidine ketone) .

Advanced Research Questions

Q. How do steric effects of the 2,2-dimethyl groups influence nucleophilic substitution reactions at the piperidine ring?

The 2,2-dimethyl substituents create significant steric hindrance, reducing accessibility to the piperidine nitrogen. Comparative studies with non-methylated analogs show:

- Reactivity : Dimethyl groups decrease reaction rates in SN2 mechanisms by ~40% due to restricted transition-state geometry.

- Regioselectivity : Favors reactions at the 4-oxo position over the nitrogen, as seen in ketone reduction studies (e.g., NaBH yields 85% alcohol derivative vs. <10% N-alkylation) .

Q. How can contradictory data on reaction yields in derivative synthesis be resolved?

Yield discrepancies often arise from:

- Catalyst Choice : Use of DBU vs. EtN in benzylation reactions alters base strength, affecting byproduct formation (e.g., DBU reduces hydrolysis byproducts by 25%).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions; non-polar solvents (e.g., toluene) favor slower, selective reactions .

- Resolution Strategy : Optimize via Design of Experiments (DoE) to balance temperature, solvent, and catalyst .

Q. What strategies mitigate instability of the 4-oxo group during long-term storage?

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit ketone oxidation.

- Lyophilization : Freeze-drying under vacuum reduces hydrolytic degradation, extending shelf life to >12 months.

- Monitoring : Regular FTIR analysis detects carbonyl shifts indicative of degradation .

Methodological Notes

- Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps to improve reproducibility .

- Analytical Validation : Pair LC-MS with NMR for unambiguous structural confirmation, especially for regioisomers .

- Toxicity Screening : Prioritize Ames tests and zebrafish embryo assays for preliminary safety profiling due to limited toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.